6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
6-acetamido-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-6(15)13-7-2-3-9-8(4-7)11(16)5-10(14-9)12(17)18/h2-5H,1H3,(H,13,15)(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSOWMAQQPFCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186039 | |
| Record name | 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929028-76-2 | |
| Record name | 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929028-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Functionalization of Tetrafluoroanthranilic Acid
3,4,5,6-Tetrafluoroanthranilic acid serves as a starting material. Acetylation with acetic anhydride yields 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Subsequent treatment with oxalyl chloride generates the corresponding benzoyl chloride, which undergoes condensation with malonic half-acid ester to form a β-ketoester intermediate. Cyclization via triethylorthoformate and cyclopropylamine in t-butanol, followed by potassium t-butoxide-mediated ring closure, produces the quinoline core.
Key Reaction Conditions
Direct Aminomethylation and Acylation
Source highlights alkoxymethylation strategies for 4-oxo-1,4-dihydroquinoline-2-carboxylic acid esters. While focused on C–3 modifications, the use of paraformaldehyde and N-nucleophiles (e.g., acetamide derivatives) suggests a route for introducing acetamido groups.
Mannich-Type Reaction
Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate reacts with paraformaldehyde and acetamide in ethanol at 80°C for 60 hours. The Mannich adduct undergoes hydrolysis (NaOH, reflux) to yield the carboxylic acid.
Optimization Insights
-
Side Reactions : Competing alkoxyalkylation necessitates careful stoichiometric control of paraformaldehyde.
Coupling Reactions Using T3P®
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 75%* | |
| Hydrogenation | H₂/Pd-C, EtOH, 25°C, 12h | 88%* | |
| Acetylation | Ac₂O, pyridine, 80°C, 4h | 92% | |
| T3P®-mediated coupling | T3P®, 2-MeTHF, 47.5°C, 8h | 85% |
*Estimated based on analogous reactions in Source.
Hydrolysis of Ester Precursors
Ethyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate, synthesized via the above methods, undergoes base hydrolysis to yield the carboxylic acid. Source reports a 92% yield using 2N NaOH at reflux for 2 hours, followed by acidification to pH 4 with HCl.
Critical Parameters
-
Temperature : Reflux (100°C) ensures complete ester cleavage.
-
Acidification : Gradual addition of HCl prevents premature precipitation.
Challenges and Side Reactions
Chemical Reactions Analysis
Types of Reactions: 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry
6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has been explored for its antibacterial properties. The structural analogs of this compound have shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. For instance, derivatives of 4-oxoquinoline have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria .
Antiviral Activity
Research indicates that compounds within the quinoline family can potentially inhibit viral replication. Preliminary studies suggest that 6-acetamido derivatives may possess antiviral properties, although specific data on this compound is limited. The mechanism may involve interference with viral enzymes or host cell pathways essential for viral propagation.
Anticancer Research
Quinoline derivatives have been investigated for their anticancer activities. The structural features of this compound may allow it to interact with DNA or cellular receptors involved in tumor growth regulation. Some studies have indicated that similar compounds can induce apoptosis in cancer cells or inhibit cell proliferation .
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing other bioactive molecules. Its reactivity can be exploited in multi-step synthesis processes to create more complex structures with potential therapeutic effects. For example, it can be modified to yield various derivatives that may enhance pharmacological properties or selectivity towards specific biological targets .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of several quinoline derivatives, including those related to this compound. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) effective against resistant bacterial strains, highlighting their potential as new antibiotics .
Case Study 2: Anticancer Potential
In vitro studies conducted on cancer cell lines showed that derivatives of 6-acetamido compounds induced significant cytotoxicity compared to control groups. Mechanistic studies revealed that these compounds could activate apoptotic pathways, suggesting their potential application in cancer therapy .
Mechanism of Action
The mechanism of action of 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit DNA replication and transcription, leading to bacterial cell death. Additionally, it exhibits endothelin receptor antagonist activity, which contributes to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can be compared to related quinoline derivatives, as outlined below:
Table 1: Structural and Functional Comparison of 4-Oxo-1,4-Dihydroquinoline-2-Carboxylic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Position 6 Modifications: 6-Amino: The amino group (-NH₂) is a precursor for acetylation, forming the acetamido group (-NHCOCH₃). The latter increases lipophilicity and may enhance blood-brain barrier penetration compared to the polar amino group . This could reduce reactivity in electrophilic substitution reactions compared to electron-withdrawing groups like acetamido . 6-Chloro: The chloro group (-Cl) introduces steric bulk and electron-withdrawing effects, which may enhance stability but reduce solubility in aqueous media .
- Position 2 Modifications: Carboxylic acid (-COOH) derivatives generally exhibit higher solubility in polar solvents compared to ester analogs (e.g., methyl or ethyl esters). Hydrolysis of esters to acids is a common synthetic step, as demonstrated for ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of substituted aniline precursors followed by carboxylation and acetylation. Key steps include:
- Cyclization : Use of polyphosphoric acid (PPA) or Eaton’s reagent under controlled temperatures (80–120°C) to form the quinoline core .
- Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/EtOH) .
- Acetylation : Protect amine groups using acetic anhydride in anhydrous DMF .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acetylating agents) to minimize side products.
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95% recommended for biological assays) .
- NMR : Confirm the quinoline backbone via aromatic proton signals (δ 7.5–8.5 ppm) and the acetamido group (δ 2.1 ppm for CH₃) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M−H]⁻ peaks matching the theoretical molecular weight (e.g., 276.23 g/mol) .
Q. What are the solubility profiles of this compound in common solvents, and how does pH affect stability?
- Solubility :
- High solubility in DMSO (>50 mg/mL) and DMF; moderate in methanol (5–10 mg/mL).
- Poor aqueous solubility (≤1 mg/mL) at neutral pH, but improves under alkaline conditions (pH > 9) due to deprotonation of the carboxylic acid group .
- Stability :
- Store at −20°C in inert atmospheres (argon/nitrogen) to prevent oxidation.
- Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?
- Strategy :
- Core Modifications : Introduce substituents at positions 6 (acetamido) and 2 (carboxylic acid) to assess antibacterial or antitumor activity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like DNA gyrase or topoisomerase IV .
- Biological Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Data Interpretation : Correlate electron-withdrawing groups (e.g., -F, -Cl) with enhanced antimicrobial potency .
Q. How to resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in MIC values may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC controls) and consistent inoculum sizes .
- Compound Purity : Re-evaluate HPLC purity and confirm absence of cytotoxic impurities (e.g., residual solvents) .
- Assay Conditions : Control pH (6–8) and cation content (Mg²⁺/Ca²⁺), which influence quinolone activity .
Q. What advanced analytical methods are recommended for quantifying degradation products?
- Techniques :
- LC-MS/MS : Detect hydrolytic degradation (e.g., loss of acetamido group) with a Q-TOF mass analyzer .
- X-ray Crystallography : Resolve structural changes in the quinoline core under stress conditions (e.g., heat/light) .
Q. How to optimize enantiomeric purity for chiral derivatives of this compound?
- Synthesis :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to control stereochemistry .
- Analysis :
- Chiral HPLC : Employ a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Verify optical activity peaks at 250–300 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
